molecular formula C21H26NO4+ B1257599 Methylnaltrexone [VANDF] CAS No. 916055-93-1

Methylnaltrexone [VANDF]

Cat. No.: B1257599
CAS No.: 916055-93-1
M. Wt: 356.4 g/mol
InChI Key: JVLBPIPGETUEET-GAAHOAFPSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Peripherally Acting Opioid Receptor Antagonists in Basic Science

Peripherally acting μ-opioid receptor antagonists (PAMORAs) are a class of drugs that selectively block opioid receptors outside of the central nervous system (CNS). nih.govdovepress.com This selective action is crucial for investigating the distinct physiological roles of peripheral versus central opioid systems. In basic science, these compounds are invaluable tools for elucidating the mechanisms behind opioid-induced side effects, such as constipation, without confounding effects on the brain. nih.govmaedica.ro

The development of PAMORAs has allowed researchers to explore the dense network of μ-opioid receptors in the enteric nervous system, which regulates gastrointestinal motility and secretion. nih.gov By using these antagonists, scientists can study the consequences of peripheral opioid receptor blockade, such as the reversal of opioid-induced gut hypomotility, providing a clearer understanding of the gastrointestinal pathophysiology associated with opioid use. clinicaltrials.gov Furthermore, the study of PAMORAs contributes to the broader understanding of G protein-coupled receptor signaling and the development of targeted therapies with improved side-effect profiles.

Overview of Methylnaltrexone (B1235389) as a Research Probe for Opioid Receptor Biology

Methylnaltrexone is a quaternary amine derivative of naltrexone (B1662487). wikipedia.orgnih.gov This structural modification, specifically the addition of a methyl group, results in a positively charged molecule with increased polarity and decreased lipid solubility. wikipedia.orgnih.govmedscape.com These properties restrict its ability to cross the blood-brain barrier, making it a peripherally selective opioid receptor antagonist. wikipedia.orgnih.govdroracle.ai This selectivity is a key feature that makes methylnaltrexone an excellent research probe. nih.gov

In research settings, methylnaltrexone is used to differentiate between the central and peripheral effects of opioids. For instance, it can reverse opioid-induced constipation, a peripherally mediated effect, without affecting analgesia, which is primarily a centrally mediated process. nih.govdroracle.ai This allows for the isolated study of peripheral opioid receptor functions in various tissues, including the gastrointestinal tract, bladder, and skin. cancer.gov

Recent studies have utilized methylnaltrexone to investigate its effects on gut motility. Research has shown that it can effectively reverse delays in gut transit time caused by opioids like methadone. nih.gov For example, a pilot study demonstrated that intravenous methylnaltrexone reduced oral-cecal transit times in subjects receiving chronic methadone therapy. nih.gov

Table 1: Research Findings on Methylnaltrexone's Effect on Gut Motility

Study Type Key Finding Reference
Pilot Study Intravenous methylnaltrexone reversed methadone-induced constipation and delayed gut transit time. nih.gov
Systematic Review Methylnaltrexone reduced gastrointestinal transit time by an average of 52 minutes compared to placebo. scienceopen.com
Clinical Trial Oral methylnaltrexone expedited bowel motility after abdominal hysterectomy. jogcr.com

However, some research in animal models suggests that methylnaltrexone may be demethylated to naltrexone, which can cross the blood-brain barrier and exert central effects. nih.gov This highlights the importance of careful interpretation of data from such studies.

Conceptual Framework of Peripheral vs. Central Opioid Receptor Modulation

Opioid receptors are distributed throughout both the central and peripheral nervous systems. mdpi.comnih.gov The modulation of these receptors leads to distinct physiological effects depending on their location.

Central Opioid Receptor Modulation:

Location: Primarily in the brain and spinal cord. mdpi.com

Functions: Mediate analgesia (pain relief), euphoria, sedation, and respiratory depression. maedica.ronih.gov

Mechanism: Activation of these receptors inhibits the transmission of pain signals to the brain. frontiersin.org

Peripheral Opioid Receptor Modulation:

Location: Found on sensory nerve terminals, immune cells, and in the gastrointestinal tract. maedica.ronih.gov

Functions: Involved in modulating local pain, inflammation, and gut motility. maedica.ro Activation can lead to side effects like constipation. patsnap.com

Significance: Targeting these receptors allows for the treatment of opioid-induced side effects without interfering with central analgesic effects. maedica.ro

The key difference lies in the anatomical separation by the blood-brain barrier. Centrally acting opioids readily cross this barrier to produce their primary analgesic effects, but also undesirable side effects. Peripherally acting agents like methylnaltrexone are designed to have limited CNS penetration, thus confining their action to the periphery. nih.govwikipedia.org This distinction is fundamental to the development of drugs that can manage the adverse effects of opioid therapy while preserving their therapeutic benefits.

Methylnaltrexone's affinity for opioid receptors has been a subject of study. It displays a higher affinity for the mu-opioid receptor compared to kappa and delta receptors. wikipedia.orgeuropa.eu

Table 2: Binding Affinity of Methylnaltrexone for Opioid Receptors

Receptor Type Inhibition Constant (Ki) Reference
Mu (μ) 28 nM europa.eu
Kappa (κ) 230 nM europa.eu

This selective antagonism at peripheral mu-opioid receptors is the primary mechanism through which methylnaltrexone exerts its effects. droracle.aipatsnap.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier.

CAS No.

916055-93-1

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-GAAHOAFPSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Other CAS No.

916055-93-1

solubility

≥5 mg/mL

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Origin of Product

United States

Historical Trajectories and Scientific Foundations of Methylnaltrexone Development

Evolution of Opioid Receptor Antagonism Theory

The concept of opioid receptor antagonism has a rich history, beginning long before the specific mechanisms were understood. The search for a "pure" antidote to opioids was a significant driver of research from the early 20th century. cambridge.org Early work in 1915 by Pohl showed that N-allylnorcodeine could reverse the respiratory depression caused by morphine, marking the first demonstration of opioid antagonism. frontiersin.org This led to further exploration of N-allyl derivatives of opioids.

A pivotal moment came with the synthesis of nalorphine (B1233523) in the 1940s. frontiersin.org While it could counteract the effects of morphine, nalorphine also exhibited its own analgesic and sometimes psychotomimetic effects at higher doses. frontiersin.orgnih.gov This complex pharmacology led to the groundbreaking "receptor dualism" theory proposed by Martin in 1967. nih.gov He suggested that nalorphine acted as an antagonist at one type of opioid receptor (which he termed 'mu' for morphine) and an agonist at another ('kappa'). nih.gov This was the first formal proposal of opioid receptor subtypes and a fundamental shift in understanding how these drugs worked. frontiersin.orgnih.gov

The development of naloxone (B1662785) in 1960 represented another major leap forward. cambridge.org Unlike nalorphine, naloxone was a "pure" antagonist, meaning it blocked opioid effects without producing any of its own, and it had a high affinity for opioid receptors. cambridge.orgfrontiersin.org This characteristic made it an invaluable tool for researchers, allowing for the definitive identification and characterization of opioid receptors in the early 1970s. frontiersin.orgnih.gov The principle of stereospecificity, where the three-dimensional structure of a molecule determines its interaction with a receptor, was also crucial in solidifying the concept of a specific opioid receptor. nih.gov The subsequent synthesis of other antagonists, such as naltrexone (B1662487), further expanded the tools available to study the complexities of the opioid system. scielo.brmass.gov

This evolution from observing antagonistic effects to proposing and then identifying distinct receptor subtypes laid the essential theoretical groundwork for the development of more targeted drugs like Methylnaltrexone (B1235389). The understanding that different opioid receptors existed and could be selectively targeted opened the door to designing molecules with specific desired effects.

Rationale for the Design of Peripherally Restricted Opioid Antagonists

While opioid analgesics are highly effective for pain management, their utility is often limited by significant side effects. lenus.ienih.gov These adverse effects, such as constipation, nausea, vomiting, and urinary retention, are primarily mediated by the activation of mu-opioid receptors located outside of the central nervous system (CNS), in what is referred to as the periphery. lenus.ienih.govnih.gov The most troublesome of these is often opioid-induced constipation (OIC), which can be severe enough for patients to reduce or abandon their pain medication. nih.goveuropeanreview.org

The central analgesic effects of opioids, however, are mediated by receptors within the brain and spinal cord. lenus.ie This geographical separation of desired and undesired effects presented a clear therapeutic opportunity. The core idea was to develop an opioid antagonist that could block the peripheral receptors responsible for side effects without crossing the blood-brain barrier (BBB) to interfere with the central pain-relieving actions of opioids. lenus.ieeuropeanreview.orgwikipedia.org

This led to the development of a class of drugs known as peripherally acting mu-opioid receptor antagonists (PAMORAs). nih.govdovepress.com The design of these molecules focused on creating compounds with limited ability to penetrate the CNS. nih.govdovepress.com Methylnaltrexone was conceived with this specific goal in mind. wikipedia.orgnih.gov As a quaternary ammonium (B1175870) cation, Methylnaltrexone carries a positive charge, which increases its polarity and significantly reduces its lipid solubility compared to its parent compound, naltrexone. wikipedia.orgnih.gov This chemical modification effectively prevents it from crossing the blood-brain barrier. wikipedia.orgnih.gov

The rationale was clear: a peripherally restricted antagonist could offer a targeted approach to managing opioid side effects, improving a patient's quality of life without compromising pain control. europeanreview.orgnih.gov This strategy aimed to directly address the mechanism of OIC by blocking opioid binding at enteric µ-opioid receptors, thereby restoring normal gut function. nih.gov

Key Milestones in the Preclinical Discovery and Characterization of Methylnaltrexone

The journey of Methylnaltrexone from a theoretical concept to a viable drug candidate is marked by several key preclinical milestones. Invented in 1979 by the late University of Chicago pharmacologist Leon Goldberg, the compound was initially developed out of a compassionate need to help a friend suffering from morphine-induced constipation. relistor.comuchicago.edu

Early preclinical studies were crucial in demonstrating the compound's unique properties. Research confirmed that due to its quaternary structure, Methylnaltrexone has low oral bioavailability and does not cross the blood-brain barrier. openaccessjournals.com A pivotal paper in 1982 by Russell and colleagues was the first to report that in an animal model, the gastrointestinal effects of opioids could be prevented by Methylnaltrexone without affecting centrally mediated analgesia. wikipedia.org

Subsequent preclinical investigations further solidified these findings, showing a clear separation of central and peripheral opioid effects on other smooth muscles of the gastrointestinal tract and even the cough reflex. nih.govwikipedia.org These studies were instrumental in proving the concept that a peripherally restricted antagonist could selectively block unwanted opioid side effects. nih.gov

Further research expanded on the potential applications of Methylnaltrexone. Studies in a canine model demonstrated its ability to block opioid-induced emesis by acting on the chemoreceptor trigger zone. wikipedia.org The compound was also found to be a pure antagonist with some agonist activity at heterologously expressed µ-opioid receptors, and it showed a reduced affinity for kappa-opioid receptors and considerably less for delta-opioid receptors. openaccessjournals.com

These comprehensive preclinical studies provided a robust foundation of evidence for the efficacy and targeted action of Methylnaltrexone, paving the way for its successful transition into clinical trials and eventual approval for therapeutic use. nih.govnih.gov

Preclinical Finding Significance Supporting Evidence
Peripheral Restriction Does not cross the blood-brain barrier, preserving central analgesia. wikipedia.orgnih.govQuaternary ammonium structure increases polarity and reduces lipid solubility. wikipedia.orgnih.gov
GI Motility Antagonizes opioid-induced inhibition of gastrointestinal transit. nih.govwikipedia.orgDemonstrated in various animal models. wikipedia.org
Emesis Blockade Blocks opioid-induced nausea and vomiting. wikipedia.orgShown to act at the chemoreceptor trigger zone in a canine model. wikipedia.org
Receptor Selectivity Primarily a mu-opioid receptor antagonist. openaccessjournals.comShows reduced affinity for kappa and delta-opioid receptors. openaccessjournals.com

Pharmacological Characterization of Methylnaltrexone

Opioid Receptor Binding Affinities and Selectivity Profiles

In vitro studies have been conducted to determine the binding affinities and selectivity of methylnaltrexone (B1235389) for the different opioid receptor subtypes. These studies have utilized recombinant human opioid receptors and animal tissues expressing endogenous opioid receptors. nih.govdovepress.com

Methylnaltrexone demonstrates a notable affinity for the μ-opioid receptor. In vitro studies have reported its inhibition constant (Ki) at the human μ-opioid receptor to be approximately 28 nM. europa.eueuropa.eu Another study using cells with recombinant human opioid receptors found that methylnaltrexone displaced opioid binding to μ-opioid receptors with an affinity of 10 nM. nih.govdovepress.com Comparatively, alvimopan (B130648) and its metabolite, ADL 08-0011, have shown higher binding affinity for human μ-opioid receptors with pKi values of 9.6, while methylnaltrexone had a pKi of 8.0. drugbank.comnih.gov

Methylnaltrexone exhibits a lower affinity for kappa (κ)-opioid receptors compared to μ-opioid receptors. europa.eueuropa.eu Studies have shown an 8-fold selectivity for the μ-opioid receptor over the κ-opioid receptor. europa.eueuropa.eumedsafe.govt.nz The inhibition constant (Ki) for κ-opioid receptors has been reported to be around 230 nM. europa.eueuropa.eu Another study indicated a 3-fold lower affinity for κ-opioid receptors, with a Ki of 30 nM. nih.govdovepress.com

Methylnaltrexone has a significantly reduced affinity for delta (δ)-opioid receptors. europa.eueuropa.eumedsafe.govt.nz Research indicates that its affinity for δ-opioid receptors is much lower, with a reported Ki of 15.8 μM. nih.govdovepress.com

Interactive Data Table: Opioid Receptor Binding Affinities of Methylnaltrexone

Receptor SubtypeReported K iSelectivity Ratio (μ vs. κ)
Mu (μ)10 nM nih.govdovepress.com, 28 nM europa.eueuropa.euN/A
Kappa (κ)30 nM nih.govdovepress.com, 230 nM europa.eueuropa.eu~3-fold nih.govdovepress.com, 8-fold europa.eueuropa.eumedsafe.govt.nz
Delta (δ)15.8 μM nih.govdovepress.comN/A

Ligand Efficacy and Intrinsic Activity at Opioid Receptor Subtypes

While initially considered to have no intrinsic opioid agonist activity, more recent studies have suggested that methylnaltrexone may exhibit weak partial agonist activity at μ and κ-opioid receptors. nih.govdovepress.com In a study using [35S]GTPγS incorporation, methylnaltrexone showed a positive intrinsic activity at the μ-opioid receptor, which is consistent with partial agonism. drugbank.comnih.gov Specifically, it demonstrated weak partial agonist activity at recombinant μ and κ opioid receptors with intrinsic activities of 10 and 12, respectively. nih.govdovepress.com In contrast, other peripherally restricted opioid receptor antagonists like alvimopan and ADL 08-0011 displayed negative intrinsic activities. drugbank.comnih.gov

Methylnaltrexone has been shown to antagonize the inhibitory responses mediated by the μ-opioid agonist endomorphin-1 and the κ-opioid agonist U69593. drugbank.com

Pharmacodynamic Principles of Peripheral Opioid Receptor Blockade

Methylnaltrexone functions as a competitive antagonist at peripheral opioid receptors. medsafe.govt.nznih.gov Its chemical structure, specifically the presence of a quaternary amine, makes it a peripherally restricted compound. medsafe.govt.nzisciii.es This structural feature increases its polarity and reduces its ability to cross the blood-brain barrier, thereby confining its antagonistic effects to the periphery. cambridge.orgnih.gov

By displacing opioids from μ-opioid receptors in peripheral tissues, such as the gastrointestinal tract, methylnaltrexone can reverse the unwanted side effects of opioid therapy, like constipation, without compromising the central analgesic effects. medsafe.govt.nznih.govcancer.gov This selective peripheral antagonism allows for the management of opioid-induced side effects while preserving pain relief for the patient. cambridge.orgnih.gov

Molecular and Cellular Mechanisms of Methylnaltrexone Action

Receptor-Effector Coupling and G-Protein Signaling Modulation

The mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, is the primary target of methylnaltrexone (B1235389). drugbank.comnih.govscienceopen.com Opioid receptors are typically coupled to inhibitory G proteins (Gαi/o). nih.govnih.gov When an opioid agonist binds to the MOR, it triggers a conformational change in the receptor, leading to the dissociation of the G protein into its Gα and Gβγ subunits. nih.gov This dissociation initiates a cascade of intracellular events.

Methylnaltrexone, as an antagonist, competitively binds to the mu-opioid receptor, preventing the binding of opioid agonists and thereby inhibiting the initiation of this signaling cascade. patsnap.comeuropa.eu In vitro studies have determined its inhibition constant (Ki) for the mu-opioid receptor to be 28 nM, with a significantly lower affinity for kappa and delta opioid receptors. europa.eu By blocking the receptor, methylnaltrexone prevents the G protein-mediated inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.govnih.gov

The Gβγ subunit, when dissociated, can also modulate various effector systems, including inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. drugbank.comnih.gov Methylnaltrexone's antagonism at the MOR prevents these Gβγ-mediated effects. Furthermore, the activity of G-protein signaling is regulated by a family of intracellular proteins known as Regulator of G-protein Signaling (RGS) proteins, which act as negative modulators. umich.edu

Influence on Downstream Intracellular Signaling Pathways

The antagonism of the mu-opioid receptor by methylnaltrexone has significant consequences for several downstream intracellular signaling pathways that are normally modulated by opioid agonists.

One of the key pathways affected is the mitogen-activated protein kinase (MAPK) pathway . drugbank.com Opioid receptor activation can lead to the activation of the MAPK pathway, which is involved in cell proliferation and differentiation. By blocking the MOR, methylnaltrexone can inhibit this opioid-induced MAPK activation. drugbank.comumich.edu

Another critical pathway is the PI3K/Akt/mTOR signaling pathway . Research has shown that methylnaltrexone can inhibit VEGF-induced Src activation, which in turn inhibits PI3K and mTOR Complex 2-mediated Akt activation. nih.govvascularcell.com This inhibitory action has been observed to have synergistic effects with mTOR inhibitors like rapamycin (B549165) and temsirolimus (B1684623) in suppressing angiogenesis. nih.govvascularcell.com

Furthermore, opioid receptor activation can influence Protein Kinase C (PKC) . nih.gov Studies have demonstrated that mu-opioid agonists can induce the translocation of PKC to the cell membrane. nih.gov As an antagonist, methylnaltrexone would prevent this opioid-induced PKC activation. nih.gov

The table below summarizes the influence of methylnaltrexone on these key signaling pathways.

Signaling PathwayEffect of Opioid AgonistEffect of MethylnaltrexoneKey Research Findings
cAMP Pathway Inhibition of adenylyl cyclase, leading to decreased cAMP levels.Prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.Methylnaltrexone blocks the Gαi/o-mediated inhibition of adenylyl cyclase. nih.govnih.gov
MAPK Pathway Activation of the MAPK cascade.Inhibition of opioid-induced MAPK activation.Methylnaltrexone's antagonism at the MOR prevents downstream signaling to the MAPK pathway. drugbank.comumich.edu
PI3K/Akt/mTOR Pathway Can activate this pathway, promoting cell survival and proliferation.Inhibits VEGF-induced Src activation, leading to the inhibition of PI3K and mTOR-mediated Akt activation.Synergistic anti-angiogenic effects observed when combined with mTOR inhibitors. nih.govvascularcell.com
Protein Kinase C (PKC) Induces translocation of PKC to the cell membrane.Prevents opioid-induced PKC translocation and activation.Naloxone (B1662785), another opioid antagonist, has been shown to attenuate opioid-mediated PKC translocation. nih.gov

Interactions with Non-Opioid Receptor Systems and Associated Cellular Responses

While the primary mechanism of methylnaltrexone is through the mu-opioid receptor, there is emerging evidence suggesting potential interactions with other receptor systems and cellular processes.

Some studies have explored the relationship between opioid and sigma receptors . nih.govugr.espainphysicianjournal.com Sigma receptors are not considered classical opioid receptors, but they can modulate opioid analgesia. nih.govugr.es While the direct interaction of methylnaltrexone with sigma receptors is not well-defined, the modulation of opioid systems can have indirect effects on sigma receptor-mediated processes.

There is also research investigating the impact of methylnaltrexone on the cholinergic system . scispace.comnih.gov Opioids can inhibit the release of acetylcholine (B1216132) in the myenteric plexus, contributing to decreased gut motility. nih.gov By antagonizing peripheral mu-opioid receptors, methylnaltrexone can disinhibit cholinergic neurons, potentially contributing to its pro-motility effects in the gastrointestinal tract.

Furthermore, some studies suggest that methylnaltrexone may have effects on cancer cells that go beyond its opioid receptor antagonism. For instance, it has been shown to enhance the tumoricidal effects of 5-fluorouracil (B62378) on human carcinoma cells and inhibit the growth of head and neck squamous cell carcinoma. nih.govresearchgate.netsemanticscholar.org These findings hint at a more complex pharmacological profile for methylnaltrexone that may involve modulation of various cellular pathways implicated in cell growth and survival. nih.govselleckchem.commdpi.com

Investigation of Methylnaltrexone in Preclinical Physiological Research Models

Modulation of Opioid Receptor-Mediated Gastrointestinal Function

Opioid agonists are well-known for their significant impact on the gastrointestinal (GI) system, leading to a constellation of symptoms collectively known as opioid-induced bowel dysfunction. These effects are primarily mediated by the activation of mu-opioid receptors located throughout the gut. nih.gov Preclinical studies have been instrumental in demonstrating Methylnaltrexone's ability to antagonize these effects.

Opioids delay gastrointestinal transit by inhibiting gastric emptying, slowing small and large bowel transit, and increasing anal sphincter tone. nih.gov Preclinical research has consistently shown that Methylnaltrexone (B1235389) can effectively reverse these opioid-induced changes in motility.

In animal models, Methylnaltrexone has been shown to antagonize the inhibitory effects of morphine on gastrointestinal transit. nih.gov For instance, studies in rats demonstrated that subcutaneously administered Methylnaltrexone effectively counteracted morphine-induced inhibition of GI transit. nih.gov Similarly, in guinea pigs, Methylnaltrexone reversed the morphine-induced inhibition of contractions in the ileum. cambridge.org This effect is not limited to animal models, as similar reversal of morphine-induced inhibition of contraction has been observed in isolated human small intestine tissue. cambridge.org

A study in healthy New Zealand White rabbits investigated the effects of buprenorphine, Methylnaltrexone, and their combination on GI motility. The study found that buprenorphine significantly slowed gastrointestinal transit, and co-administration of Methylnaltrexone did not mitigate this effect at the dose studied, suggesting potential interspecies differences or variations in efficacy with different opioid agonists. nih.gov

Preclinical Model Opioid Agonist Effect of Methylnaltrexone Reference
RatMorphineAntagonized morphine-induced inhibition of GI transit. nih.gov
Guinea Pig (ileum)MorphineReversed morphine-induced inhibition of contraction. cambridge.org
Human (small intestine)MorphineReversed morphine-induced inhibition of contraction. cambridge.org
RabbitBuprenorphineDid not mitigate buprenorphine-induced hypomotility at the tested dose. nih.gov

Opioids not only affect motility but also influence intestinal fluid and electrolyte transport. They can inhibit the secretion of water and electrolytes and enhance the net absorption of fluid, contributing to the hardening of stool. wiley.comopenaccessjournals.com Preclinical evidence suggests that Methylnaltrexone can counteract these effects. By blocking peripheral mu-opioid receptors, Methylnaltrexone is thought to interrupt the opioid-induced inhibition of prosecretory enteric reflexes, thereby normalizing fluid balance in the gut. openaccessjournals.com

Opioid agonists increase the tone of various GI sphincters, including the pyloric sphincter and the anal sphincter. openaccessjournals.com This increased tone contributes to delayed gastric emptying and difficulty with defecation. Preclinical studies indicate that Methylnaltrexone can reverse these effects. For example, opioids are known to increase pyloric muscle tone, and by antagonizing peripheral opioid receptors, Methylnaltrexone helps to normalize sphincter function. openaccessjournals.com It has also been noted that opioids increase resting anal sphincter pressure, an effect that can be counteracted by Methylnaltrexone. nih.govopenaccessjournals.com In children, opioids can increase bladder sphincter tone, leading to urinary retention; Methylnaltrexone has been studied for its potential to reverse this effect. nih.gov

Peripheral Opioid Receptor Contributions to Emesis Mechanisms

Opioid-induced nausea and vomiting are significant side effects that can impact patient quality of life. While the mechanisms are complex and involve both central and peripheral pathways, preclinical research has explored the role of peripheral opioid receptors in emesis and the potential for Methylnaltrexone to mitigate this effect.

In a canine model, Methylnaltrexone demonstrated the ability to block peripherally mediated emesis induced by morphine. wikipedia.orgcambridge.org Furthermore, in combination with morphine, Methylnaltrexone was also shown to prevent emesis induced by apomorphine (B128758) and cisplatin (B142131) in dogs. cambridge.org In rats, which exhibit a pica behavior (ingestion of non-nutritive substances like kaolin) in response to nauseous stimuli, Methylnaltrexone has been shown to attenuate protease inhibitor-induced nausea and vomiting. researchgate.net

Role in Opioid-Mediated Immunomodulation in Experimental Systems

There is growing evidence that opioids can modulate the immune system, often leading to immunosuppression. nih.govmdpi.com These effects are believed to be mediated, at least in part, by opioid receptors on immune cells. Preclinical studies are beginning to investigate the potential of Methylnaltrexone to counteract these immunomodulatory effects.

In a syngeneic mouse model of oral squamous cell carcinoma, morphine was found to suppress CD8+ T cells through a peripheral mu-opioid receptor 1 (OPRM1)-mediated mechanism. bmj.com Importantly, this morphine-induced immunosuppression was effectively blocked by Methylnaltrexone, suggesting a potential therapeutic strategy to mitigate the adverse immune effects of opioid analgesics in cancer treatment. bmj.com The potential for Methylnaltrexone to antagonize opioid-induced changes to the immune system is also a subject of ongoing clinical investigation. clinicaltrials.gov

Experimental System Opioid Effect Effect of Methylnaltrexone Reference
Mouse model of oral squamous cell carcinomaSuppressed CD8+ T cells via peripheral OPRM1Blocked morphine-induced immunosuppression bmj.com

Exploration of Methylnaltrexone's Influence on Cellular Proliferation and Angiogenesis Pathways

Recent preclinical research has uncovered a potential role for Methylnaltrexone in modulating pathways related to cancer progression, specifically cellular proliferation and angiogenesis (the formation of new blood vessels).

Studies have shown that Methylnaltrexone can inhibit angiogenesis. nih.govresearchgate.net In human dermal and pulmonary microvascular endothelial cells, Methylnaltrexone was observed to inhibit agonist-induced cell proliferation and migration, which are key components of angiogenesis. nih.gov The proposed mechanism involves the inhibition of vascular endothelial growth factor (VEGF) receptor phosphorylation and subsequent downstream signaling pathways, including the activation of RhoA. nih.gov

Furthermore, Methylnaltrexone has been found to have synergistic effects with mTOR inhibitors, such as rapamycin (B549165) and temsirolimus (B1684623), in inhibiting VEGF-induced angiogenesis both in vitro and in vivo. nih.gov This synergistic effect is achieved by inhibiting different components of a common signaling pathway. researchgate.netnih.gov These findings suggest that Methylnaltrexone's anti-angiogenic properties could have therapeutic implications in cancer treatment. nih.govresearchgate.net

Cellular Process Model System Key Findings Reference
AngiogenesisHuman dermal and pulmonary microvascular endothelial cellsInhibited agonist-induced cell proliferation and migration. Inhibited VEGF receptor phosphorylation and RhoA activation. nih.gov
AngiogenesisIn vitro and in vivo modelsSynergistic inhibition of VEGF-induced angiogenesis with mTOR inhibitors (rapamycin, temsirolimus). nih.gov

Investigation of Opioid Receptor-Mediated Effects on Peripheral Nociceptive Mechanisms

Methylnaltrexone, a peripherally acting µ-opioid receptor antagonist, has been a key pharmacological tool in preclinical research to delineate the roles of central versus peripheral opioid receptors in nociception and analgesic tolerance. wikipedia.orgwiley.com Its primary characteristic is its limited ability to cross the blood-brain barrier due to its chemical structure as a quaternary ammonium (B1175870) cation. wikipedia.orgcambridge.org This property allows it to antagonize opioid effects in the periphery without significantly affecting the central analgesic actions of opioids. wikipedia.orgcambridge.org

Preclinical investigations have explored methylnaltrexone's effects in various pain models, yielding insights into the complex contribution of peripheral opioid receptors to pain modulation. While the primary analgesic effects of opioids are mediated by receptors in the central nervous system (CNS), a significant portion of analgesia, particularly in inflammatory pain conditions, can be attributed to peripheral opioid receptors on sensory neurons. wikipedia.orgmaedica.ro

Studies in animal models have shown that methylnaltrexone's impact on nociception can be context-dependent. In models of acute, non-inflammatory pain, such as the tail-flick and hot-plate tests in rats, methylnaltrexone did not significantly alter the acute antinociceptive effects of morphine. wiley.comcore.ac.uk This suggests that in the absence of inflammation, peripheral µ-opioid receptors play a minimal role in mediating the analgesic effects of systemic opioids. core.ac.uk

However, in the context of inflammatory or persistent pain, the role of peripheral opioid receptors becomes more prominent. wikipedia.orgmaedica.ro Research has indicated that inflammation upregulates the expression of opioid receptors on peripheral sensory nerve terminals, enhancing their sensitivity to both endogenous and exogenous opioids. maedica.ro Some studies have suggested that methylnaltrexone can attenuate the development of opioid-induced hyperalgesia (OIH), a state of increased pain sensitivity following prolonged opioid exposure. For instance, in a mouse model, co-administration of methylnaltrexone with morphine blocked the development of mechanical and thermal hyperalgesia. jneurosci.org Another study reported that the peripherally restricted antagonist inhibited hyperalgesia and the associated phosphorylation of ERK1/2 in the dorsal root ganglion. researchgate.net

Conversely, other research has presented conflicting findings regarding the role of peripheral opioid receptors in the development of analgesic tolerance. A study in rats found that co-administration of methylnaltrexone with morphine did not prevent the development of tolerance to morphine's analgesic effects in several nociceptive tests. wiley.com These results suggest that in these models, morphine tolerance is primarily a centrally mediated phenomenon. wiley.com The discrepancy in findings across studies may be attributable to differences in animal models, pain states (e.g., acute vs. chronic, inflammatory vs. neuropathic), and the specific experimental protocols used. wiley.comnih.gov

It is also important to note that while methylnaltrexone is considered peripherally restricted, some evidence suggests that at higher doses, it may penetrate the CNS to some extent, which could influence experimental outcomes. wiley.comnih.gov

The following tables summarize findings from preclinical studies investigating the effects of methylnaltrexone on peripheral nociceptive mechanisms.

Table 1: Effect of Methylnaltrexone on Morphine-Induced Antinociception in Acute Pain Models

Animal ModelPain AssayMethylnaltrexone Effect on Morphine AntinociceptionReference
RatTail-flick testNo significant effect wiley.com
RatHot-plate testNo significant effect wiley.com
MouseHot-plate testAttenuated morphine antinociception nih.gov

Table 2: Effect of Methylnaltrexone on Opioid-Induced Hyperalgesia (OIH) and Analgesic Tolerance

Animal ModelConditionFindingReference
MouseMorphine-induced hyperalgesiaBlocked the development of mechanical and thermal hyperalgesia jneurosci.org
MouseMorphine-induced hyperalgesiaInhibited hyperalgesia and ERK1/2 phosphorylation researchgate.net
RatMorphine toleranceDid not prevent the development of antinociceptive tolerance wiley.com
MouseMorphine tolerancePrevented the development of antinociceptive tolerance nih.gov

Analysis of Methylnaltrexone S Restricted Blood Brain Barrier Permeation in Research Contexts

Structural Basis for Differential Central Nervous System Penetration

The key to methylnaltrexone's peripherally restricted activity lies in its chemical structure. nih.gov It is a quaternary amine derivative of naltrexone (B1662487), a known opioid antagonist. nih.gov The synthesis of methylnaltrexone (B1235389) involves the addition of a methyl group to the nitrogen atom on the naltrexone molecule, creating a quaternary ammonium (B1175870) cation. wikipedia.orgbmj.combmj.com

This structural modification imparts a permanent positive charge to the molecule. wikipedia.orgnih.gov The presence of this charge significantly increases the polarity and hydrophilicity of methylnaltrexone, while concurrently decreasing its lipophilicity compared to its tertiary amine precursor, naltrexone. wikipedia.orgacs.org The blood-brain barrier is a highly lipophilic interface that severely restricts the passage of polar, charged, and large molecules. bmj.com Consequently, the highly polar nature of the quaternary amine on methylnaltrexone makes it a poor candidate for passive diffusion across the BBB. bmj.comeuropa.eujefferson.eduhpfb-dgpsa.ca This inherent structural feature is the primary reason for its limited central nervous system (CNS) penetration, allowing it to function as a peripherally acting antagonist. wikipedia.orgeuropa.euhpfb-dgpsa.caeuropa.eu

Permeability Assessments in Various Preclinical Models

The limited CNS penetration of methylnaltrexone has been evaluated in a variety of preclinical models, ranging from in vitro assays to in vivo animal studies.

In vitro, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method for predicting passive, transcellular permeability. evotec.comsigmaaldrich.com Given methylnaltrexone's high polarity, it is expected to show low permeability in such an assay, which models passive diffusion. wikipedia.orgevotec.com One study reported a calculated logP value of -1.12 for methylnaltrexone, indicating its low lipophilicity. vu.lt

In situ brain perfusion models, such as those conducted in rats, provide a more dynamic assessment of BBB transport. While direct data for methylnaltrexone in this specific model is limited in the provided context, studies on the structurally related naloxegol (B613840) have demonstrated the utility of this model, showing its brain uptake rate was significantly lower than that of the high-permeability standard, naloxone (B1662785). nih.gov

In vivo studies across different animal species have yielded more complex results, revealing species-specific differences in permeability.

Rats : Early studies suggested that methylnaltrexone slowly penetrates the brain to some extent. researchgate.net Tissue distribution analysis in rats following intravenous administration of radiolabeled methylnaltrexone showed that the brain had among the lowest concentrations of the compound compared to other tissues like the small intestine, liver, and kidney. hpfb-dgpsa.cahres.ca However, another study detected methylnaltrexone concentrations in the brain and spinal cord after five days of repeated co-treatment with morphine. researchgate.net

Dogs : In toxicity studies, both juvenile and adult dogs administered high intravenous doses of methylnaltrexone exhibited clinical signs consistent with CNS effects, such as tremors, suggesting that at high concentrations, the compound can penetrate the CNS in this species. europa.eufda.gov

Table 1: Preclinical Data on Methylnaltrexone Brain Penetration
SpeciesModel/MethodKey FindingsCitation
RatTissue Distribution (IV)Penetration to the brain was extremely limited; lowest concentrations found in the brain compared to other tissues. hpfb-dgpsa.cahres.ca
RatTissue Concentration (Repeated Dosing)After 5 days of co-treatment with morphine, brain and spinal cord concentrations were 15.4 nM and 25.5 nM, respectively. researchgate.net
MouseBehavioral & LC-MS AnalysisMethylnaltrexone was detected in the brain after administration and attenuated centrally-mediated opioid effects. nih.govnih.gov
DogToxicity Studies (IV)Clinical signs indicative of CNS toxicity were observed at high doses, suggesting brain penetration. europa.eufda.gov

Metabolic Considerations and Potential for Metabolite Formation Influencing Central Activity in Specific Species

In humans, methylnaltrexone is primarily eliminated as the unchanged drug. nih.gov Metabolism accounts for a smaller portion of its clearance, with the main metabolic pathways being the formation of methyl-6-naltrexol isomers and methylnaltrexone sulfate (B86663). drugbank.comeuropa.eu The methyl-6-naltrexol isomers possess less antagonist activity than the parent compound, while methylnaltrexone sulfate is considered an inactive metabolite. europa.eu Crucially, the N-demethylation of methylnaltrexone to produce naltrexone—a compound known to readily cross the BBB—is not a significant pathway in humans, accounting for a negligible 0.06% of an administered dose. nih.goveuropa.eu Furthermore, in vitro studies have shown that methylnaltrexone and its primary metabolites are not substrates for the efflux transporter P-glycoprotein (P-gp), a key mechanism that limits the brain penetration of many xenobiotics. bmj.comjefferson.edu

In contrast, the metabolic profile of methylnaltrexone in certain preclinical animal models is markedly different.

Mice : It has been demonstrated that methylnaltrexone undergoes significant N-demethylation to naltrexone in mice. nih.govnih.govresearchgate.net This metabolite, naltrexone, can subsequently cross the blood-brain barrier and antagonize central opioid receptors. nih.govresearchgate.net This metabolic conversion complicates the interpretation of studies using methylnaltrexone in mice to differentiate between central and peripheral opioid effects. nih.gov

Rats : Demethylation to naltrexone has also been reported to occur in small amounts in rats. researchgate.net

These species-specific metabolic differences, particularly the formation of the centrally active naltrexone in rodents, underscore the importance of careful model selection and data interpretation in preclinical research on methylnaltrexone. nih.govresearchgate.net

Table 2: Major Metabolites of Methylnaltrexone and Species-Specific Considerations
MetaboliteActivity/CharacteristicSignificance in HumansSignificance in Mice/RodentsCitation
Methyl-6-naltrexol isomersLess antagonist activity than parent compound.Primary metabolite (approx. 8% of drug-related materials).Metabolism to reduced metabolites occurs. researchgate.neteuropa.eu
Methylnaltrexone sulfateInactive metabolite.Primary metabolite (approx. 25% of drug-related materials).Metabolism to sulfate conjugate occurs. researchgate.neteuropa.eu
NaltrexoneCentrally active opioid antagonist; readily crosses BBB.Not significant (0.06% of administered dose).Significant demethylation occurs, complicating use as a peripherally-restricted tool. nih.govnih.govresearchgate.netnih.govresearchgate.neteuropa.eu

Comparative Pharmacology of Methylnaltrexone with Other Opioid Antagonists

Distinction from Centrally Acting Opioid Receptor Antagonists (e.g., Naltrexone (B1662487), Naloxone)

The fundamental distinction between methylnaltrexone (B1235389) and centrally acting antagonists like naltrexone and naloxone (B1662785) lies in their ability to cross the blood-brain barrier (BBB). This single pharmacokinetic property dictates their primary sites of action and clinical applications.

Methylnaltrexone is a quaternary ammonium (B1175870) compound, a derivative of naltrexone created by N-methylation. resed.escambridge.org This process adds a permanent positive charge to the molecule, increasing its polarity and reducing its lipid solubility. wikipedia.orgnih.gov Consequently, methylnaltrexone has a very limited capacity to cross the BBB. wikipedia.orgnih.gov Its action is therefore restricted to opioid receptors in peripheral tissues, such as the gastrointestinal tract. nice.org.uknih.gov This allows it to antagonize the constipating effects of opioids at their source in the gut without reversing the centrally-mediated pain relief or precipitating central withdrawal symptoms. wikipedia.orgnih.gov

In contrast, naltrexone and naloxone are tertiary amines that are more lipophilic and readily penetrate the BBB, acting on opioid receptors in both the central nervous system (CNS) and the periphery. painphysicianjournal.comnih.govsajaa.co.za Their ability to block central mu-opioid receptors means they can reverse the analgesic and euphoric effects of opioids and can induce acute withdrawal symptoms in opioid-dependent individuals. nih.govconfidanthealth.com While both are centrally active, naloxone is characterized by a rapid onset and short duration of action, making it suitable for reversing acute opioid overdose, whereas naltrexone has a longer duration of action and is used for addiction maintenance therapies. painphysicianjournal.comdrugbank.com

This key difference in CNS penetration is the cornerstone of methylnaltrexone's therapeutic utility, enabling the selective management of peripheral opioid side effects.

Table 1: Comparison of Methylnaltrexone and Centrally Acting Antagonists

Feature Methylnaltrexone Naltrexone Naloxone
Chemical Structure Quaternary ammonium cation wikipedia.org Tertiary amine sajaa.co.za Tertiary amine painphysicianjournal.com
Blood-Brain Barrier (BBB) Permeability Restricted/Low wikipedia.orgnih.govbmj.com High painphysicianjournal.comdrugbank.com High painphysicianjournal.comnih.gov
Primary Site of Action Peripheral nervous system nice.org.uk Central and peripheral nervous system nih.gov Central and peripheral nervous system nih.gov
Effect on Central Analgesia Does not reverse analgesia wikipedia.orgnih.gov Reverses analgesia sajaa.co.za Reverses analgesia sajaa.co.za
Risk of Central Withdrawal Low (in patients with intact BBB) wikipedia.org High nih.gov High nih.gov

Comparison with Other Peripherally Acting Mu-Opioid Receptor Antagonists

Methylnaltrexone is one of several PAMORAs developed to treat opioid-induced side effects. Other notable agents in this class include alvimopan (B130648), naloxegol (B613840), and naldemedine (B609404). While they share the common goal of peripheral opioid receptor blockade, they achieve this through different molecular strategies and exhibit distinct pharmacological profiles. managedhealthcareexecutive.comnih.govnih.gov

Alvimopan: Unlike methylnaltrexone's charge-based restriction, alvimopan's peripheral selectivity is due to its pharmacokinetic properties, including high affinity for peripheral mu-receptors (Ki of 0.2 ng/mL), low oral bioavailability, and being a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the CNS. drugbank.comwikipedia.orgnih.gov It is approved for managing postoperative ileus. managedhealthcareexecutive.comwikipedia.org

Naloxegol: This compound is a PEGylated derivative of naloxone. drugbank.comnih.gov The addition of a polyethylene (B3416737) glycol (PEG) moiety increases its size and makes it a substrate for the P-gp efflux transporter, both of which severely limit its passage across the BBB. nih.govtga.gov.au Naloxegol is a neutral antagonist at mu- and delta-opioid receptors and a weak partial agonist at kappa-opioid receptors. tga.gov.aueuropa.eu

Naldemedine: A derivative of naltrexone, naldemedine has a side chain added to increase its molecular weight and polar surface area. drugbank.com This modification, combined with its status as a P-gp substrate, restricts its entry into the CNS. drugbank.comfda.gov Naldemedine is unique in this group for its potent antagonist activity at all three major opioid receptors (mu, delta, and kappa) and for exhibiting noncompetitive antagonism at the mu-receptor. nih.govnih.govwiley.com

A key difference among these agents is their interaction with cytochrome P450 (CYP450) enzymes. Naloxegol and naldemedine are substrates of CYP3A4, creating a potential for drug-drug interactions, whereas methylnaltrexone is not significantly metabolized by this pathway. dovepress.com

Table 2: Comparative Profile of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

Feature Methylnaltrexone Alvimopan Naloxegol Naldemedine
Parent Compound Naltrexone nih.gov Phenylpiperidine derivative sajaa.co.za Naloxone drugbank.comnih.gov Naltrexone drugbank.com
Mechanism of Peripheral Restriction Quaternary amine (permanent charge) wikipedia.org Pharmacokinetics (low absorption, P-gp substrate) drugbank.comwikipedia.org PEGylation & P-gp substrate nih.govtga.gov.au Side-chain addition & P-gp substrate drugbank.comfda.gov
Primary Receptor Targets Mu- and Kappa-Opioid Antagonist Mu-Opioid Antagonist drugbank.comwikipedia.org Mu- & Delta-Opioid Antagonist; Weak Kappa-Agonist europa.eu Mu-, Delta-, & Kappa-Opioid Antagonist nih.govwiley.com
CYP3A4 Substrate No dovepress.com No (metabolized by gut flora) wikipedia.org Yes drugbank.comdovepress.com Yes drugbank.comdovepress.com

Selectivity and Functional Dissociation Across Opioid Receptor Subtypes

Opioid antagonists can differ not only in which receptor subtypes they bind to (selectivity) but also in the cellular response they elicit upon binding (functional activity). Methylnaltrexone exhibits a distinct profile in this regard when compared to other antagonists.

In vitro studies have characterized the binding affinities and functional properties of methylnaltrexone. Research shows it has a higher affinity for mu-opioid receptors than for kappa- or delta-opioid receptors. drugbank.compacific.edu For example, one study reported a pKi value (a measure of binding affinity) of 8.0 for methylnaltrexone at human mu-opioid receptors, which was lower than that of alvimopan (pKi of 9.6), indicating a lower binding affinity for methylnaltrexone. drugbank.com

Functionally, methylnaltrexone has been shown to possess a degree of positive intrinsic activity at the mu-opioid receptor, which is consistent with partial agonism in certain assay systems. drugbank.comnih.gov This contrasts with alvimopan, which displayed negative intrinsic activity (suggesting inverse agonism), and naloxegol, which behaves as a neutral antagonist with no measurable agonist activity. europa.eudrugbank.comnih.gov Naldemedine further distinguishes itself by acting as a noncompetitive antagonist with slower binding kinetics compared to the competitive antagonism of naloxone and naloxegol. nih.gov

This functional dissociation—where different antagonists binding to the same receptor can produce varied or even opposing cellular signals—highlights the complexity of opioid receptor pharmacology. The partial agonist activity of methylnaltrexone at the mu-receptor is a notable characteristic that differentiates it from other PAMORAs like alvimopan and naloxegol.

Table 3: Opioid Receptor Binding Affinities (Ki, nM) and Functional Activity

Compound Mu-Opioid Receptor (MOR) Delta-Opioid Receptor (DOR) Kappa-Opioid Receptor (KOR) Functional Activity at MOR
Methylnaltrexone 22.1 pacific.edu 1900 pacific.edu 10.9 pacific.edu Partial Agonist drugbank.com
Alvimopan 0.4 scholarsinmedicine.com Higher Ki than MOR nih.gov Higher Ki than MOR nih.gov Negative Intrinsic Activity (Inverse Agonist) drugbank.com
Naloxegol 7.42 nih.gov ~203 pacific.edu ~8.7 pacific.edu Neutral Antagonist tga.gov.aunih.gov
Naldemedine 0.34 medchemexpress.com 0.43 medchemexpress.com 0.94 medchemexpress.com Noncompetitive Antagonist nih.gov

Methodological Approaches in Methylnaltrexone Research

In Vitro Receptor Binding and Functional Assays

In vitro methods are fundamental for determining the affinity and functional activity of a compound at its target receptors. These assays provide a controlled environment to study the direct interaction between methylnaltrexone (B1235389) and opioid receptors without the complexities of a biological system.

Radioligand binding displacement assays are a cornerstone in pharmacology for quantifying the affinity of a drug for a specific receptor. This technique involves using a radiolabeled ligand (a molecule with a known affinity for the receptor) and measuring how effectively an unlabeled compound, such as methylnaltrexone, competes with and displaces the radioligand from the receptor. The binding affinity is typically expressed as the inhibition constant (Ki) or its logarithmic form (pKi), where a lower Ki or higher pKi value indicates a higher binding affinity.

Studies have consistently shown that methylnaltrexone has a high affinity for the mu (µ)-opioid receptor. nih.govnih.gov Research using recombinant human opioid receptors has demonstrated that methylnaltrexone binds with high affinity to mu-opioid receptors, with a pKi value of 8.0. nih.gov Other studies have reported Ki values of approximately 10 nM for the mu-opioid receptor. nih.gov Its affinity for kappa (κ)-opioid receptors is generally 3-fold lower (Ki of 30 nM), and it displays a much lower affinity for delta (δ)-opioid receptors (Ki of 15.8 µM). nih.gov These assays utilize specific radioligands such as [³H]-DAMGO for mu-receptors, [³H]-DADLE for delta-receptors, and [³H]-U-69,593 for kappa-receptors to label the respective binding sites. researchgate.net

Binding Affinity of Methylnaltrexone for Opioid Receptors
Opioid Receptor SubtypeBinding Affinity Constant (Ki)Reference
Mu (µ)~10 nM nih.gov
Kappa (κ)~30 nM nih.gov
Delta (δ)~15.8 µM nih.gov

Beyond simple binding, functional assays are employed to determine the cellular response triggered by the drug-receptor interaction. These assays reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response). A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the opioid receptors in recombinant cell lines (e.g., Chinese Hamster Ovary cells).

In these functional assays, methylnaltrexone is characterized primarily as an antagonist. It effectively antagonizes the inhibitory responses mediated by mu-opioid agonists like endomorphin-1, with a pA2 value (a measure of antagonist potency) of 7.6. nih.gov The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While early reports suggested no intrinsic agonist activity, more recent studies have indicated that methylnaltrexone may exhibit weak partial agonist activity at mu and kappa opioid receptors. nih.govnih.gov

Ex Vivo Organ Bath and Tissue Contractility Studies

Ex vivo studies bridge the gap between in vitro and in vivo research by using isolated tissues or organs studied outside the living organism but in a controlled physiological environment. The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic and reliable model for studying the effects of opioids on gastrointestinal motility. nih.gov

In this setup, a segment of the guinea pig small intestine is suspended in an organ bath containing a physiological solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). nih.gov Muscle contractions are induced by transmural electrical stimulation, which activates the cholinergic neurons responsible for contraction. Opioid agonists like morphine inhibit this neurally-mediated contraction.

Studies using this model have demonstrated that methylnaltrexone effectively antagonizes the inhibitory effects of morphine on muscle contraction. nih.govnih.gov When applied to the bath, methylnaltrexone dose-dependently reverses the morphine-induced reduction in contractile force. For example, in the guinea pig ileum, methylnaltrexone at concentrations of 30, 100, and 300 nM blocked 25%, 74%, and 89% of morphine-induced inhibition, respectively. nih.gov Similar results have been observed in preparations of human small intestine, confirming the relevance of the animal model. nih.govnih.gov

Antagonism of Morphine-Induced Inhibition of Muscle Contraction by Methylnaltrexone
Tissue PreparationMethylnaltrexone Concentration% Blockade of Morphine-Induced Inhibition (Mean ± S.D.)
Guinea-Pig Ileum30 nM25 ± 10.5%
100 nM74 ± 7.2%
300 nM89 ± 9.9%
Human Intestine30 nM57 ± 10.9%
100 nM74 ± 12.9%
300 nM92 ± 7.2%

Data sourced from Yuan et al., 1995. nih.gov

In Vivo Animal Models for Physiological Investigations

In vivo studies involve the use of living organisms to examine the systemic and physiological effects of a compound. These models are essential for understanding how methylnaltrexone functions within a complex biological system to counteract opioid-induced side effects.

To assess the effects of methylnaltrexone on opioid-induced constipation, researchers utilize animal models to measure gastrointestinal (GI) transit time. The charcoal meal test is a widely used method in rodents, such as rats and mice. nih.govresearchgate.net In this procedure, animals are administered an opioid to induce a delay in GI transit. Subsequently, a non-absorbable marker, typically a suspension of charcoal in gum acacia, is administered orally. nih.govfrontiersin.org After a set period, the animal is euthanized, and the small intestine is carefully removed. The total length of the intestine and the distance traveled by the charcoal front are measured. The GI transit is then expressed as the percentage of the total intestinal length traversed by the marker. nih.gov

Studies using this model have shown that subcutaneously administered methylnaltrexone effectively antagonizes the inhibition of GI transit caused by morphine in a dose-dependent manner. nih.gov These preclinical findings provide a direct physiological correlate for the compound's clinical efficacy in treating opioid-induced constipation.

While rodents lack a vomiting reflex, other animal models are used to study nausea and emesis (retching and vomiting). The ferret is considered a gold-standard model for this purpose because its emetic reflex is physiologically similar to that of humans. ndineuroscience.comporsolt.com In these models, emesis can be induced by various agents, including opioids like morphine or chemotherapeutic agents. ndineuroscience.com The number of retching and vomiting episodes is then counted by direct observation. porsolt.com

Another model used to investigate nausea-like behavior in rats is the pica model. Pica is a behavior characterized by the consumption of non-nutritive substances, such as kaolin (a type of clay). uni.lu An increase in kaolin consumption is interpreted as a sign of nausea or sickness. In one study, the protease inhibitor ritonavir was used to induce pica in rats. uni.lu Pretreatment with methylnaltrexone was shown to significantly attenuate the increase in kaolin consumption in a dose-dependent manner, suggesting it may reduce nausea. uni.lu These models are valuable for investigating the potential of methylnaltrexone to alleviate opioid-induced nausea and vomiting. uni.lunih.gov

Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices

The accurate quantification of methylnaltrexone and its metabolites in biological matrices is paramount for understanding its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the principal analytical technique for this purpose, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry Applications

The development of robust and sensitive LC-MS/MS methods has been crucial for the detailed study of methylnaltrexone. These methods are essential for determining the concentration of the parent drug and its metabolites in complex biological samples such as plasma and serum.

Researchers have developed various LC-MS/MS methods to quantify methylnaltrexone in human plasma and serum. researchgate.netnih.gov A common approach involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Two primary methods for sample preparation are protein precipitation and solid-phase extraction (SPE). researchgate.netresearchgate.net

Protein Precipitation: This technique involves adding a solvent, such as perchloric acid, to the plasma or serum sample to precipitate proteins. nih.gov The supernatant, containing the analyte of interest, is then collected for analysis.

Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup of the sample. In one method, plasma samples are passed through a weak cation-exchange cartridge, which retains methylnaltrexone. researchgate.netresearchgate.net The compound is then eluted and analyzed. This method has been shown to have a mean recovery of 81.4% for methylnaltrexone. researchgate.net

Chromatographic Separation: The separation of methylnaltrexone from other components in the sample is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). Different analytical columns are employed, including:

Ultra PFP Propyl column (100 mm × 2.1 mm, 5.0 μm) researchgate.net

RP18 column nih.gov

The mobile phase, which carries the sample through the column, is a critical component of the separation process. Examples of mobile phases used in methylnaltrexone analysis include:

20 mmol·L-1 ammonium (B1175870) acetate (containing 1% formic acid) in water-acetonitrile (15∶85, v/v) researchgate.net

25 mM ammonium acetate buffer (pH 4)/acetonitrile (90%/10%; v/v) nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) in the positive ion mode is commonly used for methylnaltrexone. researchgate.netnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion and its corresponding product ion.

For methylnaltrexone, the commonly monitored mass transition is m/z 356.3 → 284.2 or m/z 356.4 → 284.2. researchgate.netnih.gov To ensure accuracy, an internal standard is used. Deuterated methylnaltrexone (methylnaltrexone-d3) with a transition of m/z 359.3 → 287.1, or naltrexone (B1662487) with a transition of m/z 342.4 → 324.2, are frequently employed as internal standards. researchgate.netnih.gov

Method Validation: The developed LC-MS/MS methods are rigorously validated to ensure their reliability. Key validation parameters include:

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. For methylnaltrexone, linear ranges of 0.1 - 120 ng·mL-1 and 0.5 - 250 ng/mL have been reported. researchgate.netnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. LLOQs of 0.1 ng·mL-1 and 0.5 ng/mL have been achieved for methylnaltrexone in plasma and serum, respectively. researchgate.netnih.gov

Precision and Accuracy: The precision of an analytical method describes the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. For methylnaltrexone quantification, intra-day and inter-day precision values are typically less than 7.2%, with accuracy ranging from 94.5% to 100.7%. researchgate.net

Quantification of Metabolites: Methylnaltrexone is metabolized in the body to form several compounds, including methylnaltrexone sulfate (B86663), methyl-6α-naltrexol, and methyl-6β-naltrexol. Validated LC-MS/MS bioanalytical methods have been used to measure the concentrations of these three metabolites in plasma. nih.gov While the specific mass spectrometric transitions for these metabolites are not widely published, the principles of LC-MS/MS quantification remain the same as for the parent drug.

LC-MS/MS Method Parameters for Methylnaltrexone Quantification
ParameterMethod 1Method 2
Biological MatrixHuman PlasmaHuman Serum
Sample PreparationSolid-Phase Extraction (SPE)Protein Precipitation
Chromatographic ColumnUltra PFP Propyl (100 mm × 2.1 mm, 5.0 μm)RP18
Mobile Phase20 mmol·L-1 ammonium acetate (containing 1% formic acid) in water-acetonitrile (15∶85, v/v)25 mM ammonium acetate buffer (pH 4)/acetonitrile (90%/10%; v/v)
Ionization ModePositive ESIPositive ESI
MRM Transition (m/z)356.3 → 284.2356.4 → 284.2
Internal StandardMethylnaltrexone-d3 (m/z 359.3 → 287.1)Naltrexone (m/z 342.4 → 324.2)
Method Validation Data for Methylnaltrexone Quantification
Validation ParameterMethod 1Method 2
Linear Range0.1 - 120 ng·mL-10.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng·mL-10.5 ng/mL
Precision (Intra- and Inter-day)< 7.2%Not specified
Accuracy94.5% - 100.7%Not specified

Emerging Research Applications and Unexplored Mechanisms of Methylnaltrexone

Use as a Pharmacological Tool to Delineate Peripheral Opioid Receptor Physiology

The primary value of Methylnaltrexone (B1235389) in a research context lies in its ability to differentiate between the central and peripheral effects of opioids. Due to the addition of a methyl group to the naltrexone (B1662487) molecule, Methylnaltrexone has increased polarity and reduced lipid solubility, which restricts its passage across the blood-brain barrier. nih.govnih.govsemanticscholar.orgnih.gov This peripheral restriction allows researchers to isolate and study the functions of opioid receptors in the periphery without the confounding influence of central opioid receptor antagonism.

One of the most well-documented applications of Methylnaltrexone as a pharmacological tool is in the study of opioid-induced bowel dysfunction. By administering Methylnaltrexone, researchers have been able to conclusively demonstrate that the constipating effects of opioids are mediated by peripheral µ-opioid receptors in the gastrointestinal tract. nih.gov Clinical studies have consistently shown that Methylnaltrexone can reverse opioid-induced constipation without diminishing the centrally mediated analgesic effects of opioids. nih.govnih.gov This has been instrumental in confirming the distinct physiological roles of central versus peripheral opioid receptors in pain management and gastrointestinal motility.

The table below summarizes findings from studies that utilized Methylnaltrexone to delineate peripheral opioid effects.

Study FocusOpioid AgonistKey Finding with MethylnaltrexoneImplication for Peripheral Opioid Physiology
Gastrointestinal MotilityMorphineReversed morphine-induced delay in oral-cecal transit time without affecting analgesia. nih.govConfirms that opioid-induced constipation is a peripherally mediated effect.
Gastric EmptyingMorphinePrevented morphine-induced delays in gastric emptying.Highlights the role of peripheral opioid receptors in regulating gastric function.
Emetic EffectsMorphineBlocked peripherally mediated emesis in animal models. Suggests a peripheral component to opioid-induced nausea and vomiting.
Cough SuppressionOpioidsDemonstrated a peripheral mechanism of cough suppression in animal models. Indicates that peripheral opioid receptors may be involved in the antitussive effects of opioids.

Investigation of Non-Traditional Opioid Receptor Localizations and Functions

The application of Methylnaltrexone has extended beyond the gastrointestinal tract, facilitating the investigation of opioid receptors in less conventional locations and their associated functions. Research has identified the presence of functional µ-opioid receptors on various cell types, including immune cells and endothelial cells, opening new avenues for understanding the peripheral actions of opioids.

Studies have shown that opioids can modulate the function of the immune system. nih.gov Methylnaltrexone has been utilized to probe the peripheral nature of these effects. For instance, research on human macrophages has demonstrated that opioids can enhance HIV infection through the modulation of β-chemokines and the CCR5 receptor. semanticscholar.org The use of Methylnaltrexone in these in vitro models revealed that this enhancement could be reversed, indicating that it is mediated by peripheral opioid receptors on these immune cells. semanticscholar.org This highlights a potential role for peripheral opioid receptor antagonists in modulating the immunological consequences of opioid use.

Furthermore, µ-opioid receptors have been identified on endothelial cells, where their activation can stimulate angiogenesis, the formation of new blood vessels. nih.govnih.gov The use of Methylnaltrexone in preclinical studies has been shown to inhibit opioid-induced and VEGF-induced angiogenesis. nih.govarvojournals.orgvascularcell.com This anti-angiogenic effect suggests a role for peripheral opioid receptors in vascular biology and points towards potential, yet-to-be-explored, therapeutic applications of peripherally acting opioid antagonists in conditions characterized by excessive angiogenesis.

Potential Beyond Gastrointestinal Tract in Basic Research Models

The insights gained from using Methylnaltrexone are prompting further investigation into the role of peripheral opioid receptors in various physiological and pathological processes outside of the gut. Basic research models are now being employed to explore these non-gastrointestinal functions.

The anti-angiogenic properties of Methylnaltrexone are a significant area of emerging research. nih.govarvojournals.orgvascularcell.comresearchgate.net In vitro and in vivo models have demonstrated that Methylnaltrexone can inhibit endothelial cell proliferation and migration, key events in angiogenesis. nih.govvascularcell.com This has led to investigations into its potential to suppress retinal angiogenesis, a hallmark of certain ocular diseases. arvojournals.org The ability of Methylnaltrexone to counteract the pro-angiogenic effects of opioids and even VEGF suggests complex interactions between the opioid and vascular endothelial growth factor signaling pathways in the periphery.

Concerns about the potential cardiovascular effects of peripherally acting µ-opioid receptor antagonists have also led to research in this area. nih.gov While some studies have explored the cardiovascular safety profile of these drugs, the precise role of peripheral opioid receptors in cardiovascular function remains an area of active investigation. The use of selective antagonists like Methylnaltrexone in cardiovascular research models could help to elucidate the physiological functions of these receptors in the heart and vasculature.

Novel Insights into Opioid Receptor Signaling Crosstalk

Methylnaltrexone is proving to be a valuable tool for dissecting the intricate signaling pathways activated by peripheral opioid receptors, including the phenomenon of signaling crosstalk, where one receptor pathway influences another.

A notable example of this is the crosstalk between µ-opioid receptors and the Vascular Endothelial Growth Factor (VEGF) receptor. Research has shown that activation of the µ-opioid receptor can lead to the transactivation of VEGF receptors 1 and 2. nih.gov Methylnaltrexone was found to inhibit this transactivation, thereby blocking downstream signaling events such as the activation of RhoA, a key regulator of cell migration. nih.gov This demonstrates a direct link between the opioid and VEGF signaling pathways at the molecular level, a discovery facilitated by the use of a peripheral opioid antagonist.

Furthermore, Methylnaltrexone has been shown to have synergistic effects with other signaling inhibitors, such as mTOR inhibitors. nih.govvascularcell.com By inhibiting different components of a common signaling pathway, the combination of Methylnaltrexone and an mTOR inhibitor like rapamycin (B549165) or temsirolimus (B1684623) can lead to a more potent inhibition of VEGF-induced angiogenesis. nih.govvascularcell.com This suggests that peripheral opioid receptors are integrated into a broader network of signaling pathways that control cellular processes like proliferation and migration.

The concept of opioid receptor heterodimerization, where µ-opioid receptors pair with other receptors like the delta-opioid receptor, presents another layer of signaling complexity. nih.govwjgnet.comfrontiersin.org While direct studies utilizing Methylnaltrexone to probe the function of peripheral heterodimers are still emerging, its utility in isolating peripheral receptor populations makes it a promising tool for future research in this area. By selectively blocking peripheral µ-opioid receptors, researchers could potentially investigate the unique signaling properties and physiological roles of these receptor complexes in their native environment.

The table below presents a summary of research findings on Methylnaltrexone's role in understanding opioid receptor signaling crosstalk.

Research AreaKey Finding with MethylnaltrexoneSignaling Pathway Insight
AngiogenesisInhibited opioid and VEGF-induced transactivation of VEGF receptors 1 and 2. nih.govDemonstrates crosstalk between µ-opioid and VEGF receptor signaling.
Synergistic Anti-AngiogenesisActed synergistically with mTOR inhibitors to block VEGF-induced endothelial cell proliferation and migration. nih.govvascularcell.comHighlights the integration of peripheral opioid receptor signaling with the PI3K/Akt/mTOR pathway.
Future Directions: HeterodimerizationPotential to isolate and study the function of peripheral µ-opioid receptor heterodimers.Could elucidate the unique signaling characteristics of receptor complexes in peripheral tissues.

Conclusion and Future Trajectories in Methylnaltrexone Research

Summary of Key Academic Contributions

The journey of methylnaltrexone (B1235389) from a conceptual molecule to a clinical reality is paved with significant academic milestones. A foundational contribution was the very concept of a peripherally restricted opioid antagonist. Recognizing that many of the debilitating side effects of opioids, such as constipation, are mediated by receptors outside the central nervous system, researchers hypothesized that a targeted antagonist could alleviate these issues without affecting pain relief.

Initial preclinical studies in the 1980s were instrumental in demonstrating the feasibility of this approach. Research in rodent models showed that N-methyl-naltrexone could prevent the gastrointestinal (GI) effects of opioids without impacting centrally mediated analgesia. wikipedia.org These early experiments laid the crucial groundwork for further development.

Subsequent academic research, much of it conducted at the University of Chicago, continued to build upon this foundation throughout the 1990s. wikipedia.org These investigations were pivotal in elucidating the mechanism of action of methylnaltrexone. It was established that as a quaternary amine, methylnaltrexone carries a positive charge, which increases its polarity and limits its ability to cross the blood-brain barrier. wikipedia.org This characteristic is central to its selective peripheral action.

A significant body of research has focused on the clinical efficacy of methylnaltrexone. Numerous randomized, double-blind, placebo-controlled trials have provided robust evidence for its effectiveness in inducing laxation in patients with opioid-induced constipation, particularly in those with advanced illness receiving palliative care. nih.govnih.govscienceopen.com These studies consistently demonstrated that a significant percentage of patients experienced a bowel movement within hours of administration, without a loss of pain control or precipitation of opioid withdrawal symptoms. nih.govnih.govtandfonline.com

Beyond its effects on constipation, academic research has explored other potential applications for methylnaltrexone. Studies have suggested its utility in managing other opioid-induced side effects like nausea, vomiting, and pruritus. uchicago.edu Furthermore, intriguing preclinical findings have indicated that methylnaltrexone may have roles beyond opioid antagonism, including the potential to inhibit opioid-related angiogenesis in tumors and attenuate the pro-HIV effects of morphine on immune cells. uchicago.edudovepress.com

The table below summarizes key findings from selected clinical trials on methylnaltrexone.

Study Focus Key Findings Reference
Efficacy in Advanced Illness48% of patients receiving methylnaltrexone had a bowel movement within 4 hours of the first dose, compared to 15% of the placebo group. nih.gov
Dose-Ranging StudyDoses of 5, 12.5, and 20 mg induced a bowel movement within 4 hours in 33% to 60% of patients with advanced illness. tandfonline.com
Post-Operative IleusTime to first bowel movement was significantly decreased in the methylnaltrexone group compared to placebo after segmental colectomy. nih.gov
Cancer and Non-Cancer PatientsNo significant differences in laxation response to methylnaltrexone were observed between cancer and noncancer patients with advanced illness. dovepress.com

Proposed Directions for Advanced Mechanistic and Translational Preclinical Investigations

To address the existing knowledge gaps, future research on methylnaltrexone should focus on several key areas. Advanced mechanistic studies are crucial to gain a more granular understanding of its pharmacological actions.

Advanced Mechanistic Investigations:

Receptor Pharmacology: Detailed in vitro and in vivo studies should be conducted to comprehensively profile the binding affinity and functional activity of methylnaltrexone and its metabolites at all opioid receptor subtypes (mu, delta, kappa) in various peripheral tissues. This could involve advanced techniques like radioligand binding assays and functional assays in cell lines expressing different receptor subtypes.

Blood-Brain Barrier Permeability: Further investigation into the extent of methylnaltrexone's passage across the blood-brain barrier is warranted. This could involve preclinical studies using advanced imaging techniques like positron emission tomography (PET) with radiolabeled methylnaltrexone in animal models.

"Omics" Approaches: Utilizing proteomics and metabolomics could help identify novel downstream signaling pathways and biomarkers associated with methylnaltrexone's effects in the gastrointestinal tract and other peripheral tissues. This could provide insights into the variability of patient responses.

Translational Preclinical Investigations:

Predictive Biomarkers of Response: Preclinical models could be developed to identify genetic or physiological markers that predict a patient's response to methylnaltrexone. This could involve studying the expression levels of opioid receptors and their signaling components in gut tissues from animal models that exhibit differential responses to the drug.

Long-Term Administration Models: Animal models of chronic opioid administration should be used to evaluate the long-term physiological and potential pathological consequences of continuous methylnaltrexone treatment on the gastrointestinal system and other organs.

Exploration of Novel Therapeutic Indications: Preclinical studies should be designed to rigorously test the efficacy of methylnaltrexone in other opioid-related conditions, such as pruritus and urinary retention. Furthermore, the intriguing findings related to its potential anti-angiogenic and immunomodulatory effects in the context of cancer should be pursued through dedicated preclinical cancer models. uchicago.edudovepress.com

By pursuing these advanced mechanistic and translational research directions, the scientific community can further refine our understanding of methylnaltrexone, optimize its clinical use, and potentially unlock new therapeutic applications for this important compound.

Q & A

Q. What experimental models are most suitable for studying methylnaltrexone's peripheral opioid receptor antagonism?

Methodological Answer: In vitro assays (e.g., receptor binding studies using isolated μ-opioid receptors) and in vivo rodent models are foundational. For gastrointestinal (GI) motility studies, rodent models measuring colonic transit time via charcoal propulsion or bead expulsion are standard . Transitioning to human trials requires pharmacokinetic (PK) studies to assess bioavailability, particularly for subcutaneous vs. oral administration, using LC-MS/MS for plasma concentration quantification .

Basic Research Question

Q. How is methylnaltrexone's selectivity for peripheral vs. central opioid receptors validated experimentally?

Methodological Answer: Utilize blood-brain barrier (BBB) penetration assays, such as cerebrospinal fluid (CSF)/plasma concentration ratios in animal models. Methylnaltrexone’s quaternary ammonium structure limits BBB permeability, which can be confirmed via comparative CNS distribution studies with uncharged opioids (e.g., naloxone) . Electrophysiological recordings in dorsal root ganglion neurons further validate peripheral selectivity .

Advanced Research Question

Q. How do crossover placebo-controlled trial designs address confounding variables in methylnaltrexone efficacy studies for opioid-induced constipation (OIC)?

Methodological Answer: Crossover designs allow patients to serve as their own controls, reducing inter-subject variability. For example, in trials comparing methylnaltrexone to placebo, stratify by baseline opioid dose and use washout periods to mitigate carryover effects. Post hoc analyses should adjust for covariates like laxative use and comorbidities . Limitations include potential unblinding during open-label extensions (OLEs), requiring sensitivity analyses .

Advanced Research Question

Q. How should researchers reconcile contradictory findings on methylnaltrexone's impact on survival in advanced cancer patients with OIC?

Methodological Answer: In a 2021 randomized trial, methylnaltrexone increased median survival (76 vs. 56 days; P=0.033), attributed to potential antitumor effects via MOR antagonism . To address contradictions, conduct meta-analyses with subgroup stratification (e.g., cancer type, morphine dose). Use Cox proportional hazards models to adjust for immortal time bias and competing risks (e.g., disease progression) .

Advanced Research Question

Q. What statistical methods are optimal for analyzing attrition bias in long-term methylnaltrexone safety studies?

Methodological Answer: Employ Kaplan-Meier survival curves with log-rank tests to compare adverse event (AE) rates between treatment arms. Competing risk models (e.g., Fine-Gray regression) account for discontinuations due to death or disease progression. Sensitivity analyses, such as multiple imputation or pattern-mixture models, address missing data from dropout .

Advanced Research Question

Q. How can preclinical studies on methylnaltrexone's antitumor effects inform clinical trial design?

Methodological Answer: Translate in vivo findings (e.g., reduced tumor growth in murine models) by incorporating dual primary endpoints in clinical trials: OIC relief and progression-free survival (PFS). Use PK/PD modeling to correlate methylnaltrexone exposure with tumor response biomarkers (e.g., circulating tumor DNA). Adaptive trial designs allow dose escalation based on interim safety/efficacy data .

Methodological Guidance

Q. What protocols ensure reproducibility in methylnaltrexone pharmacokinetic studies?

Methodological Answer:

  • Sample Collection: Standardize timing of blood draws relative to dosing (e.g., 0, 0.5, 1, 2, 4, 8 hours post-dose).
  • Analytical Validation: Use LC-MS/MS with deuterated internal standards (e.g., methylnaltrexone-d3) for quantification. Validate assays per FDA guidelines (precision ≤15%, accuracy 85–115%).
  • Data Reporting: Include non-compartmental analysis (NCA) parameters: Cmax, Tmax, AUC0–24*, and terminal half-life .

Methodological Guidance

Q. How to conduct a systematic review of methylnaltrexone's efficacy across heterogeneous patient populations?

Methodological Answer:

  • Search Strategy: Use PubMed/EMBASE queries: ("methylnaltrexone" AND ("OIC" OR "opioid-induced constipation")) with filters for RCTs (2003–present) .
  • Data Extraction: Tabulate outcomes (e.g., rescue-free bowel movements within 4 hours) and covariates (opioid type, baseline laxative use).
  • Analysis: Perform random-effects meta-regression to explore heterogeneity. GRADEpro assesses evidence quality .

Methodological Guidance

Q. What strategies enhance transparency in reporting methylnaltrexone trial data?

Methodological Answer: Adhere to CONSORT guidelines for RCTs and STROBE for observational studies. Publish protocols on platforms like ClinicalTrials.gov . Share deidentified datasets via repositories (e.g., Dryad) with metadata documenting assay parameters and exclusion criteria .

Translational Research Question

Q. How can preclinical data on methylnaltrexone's GI motility effects optimize dosing regimens in pediatric populations?

Methodological Answer: Use allometric scaling from adult PK data to estimate pediatric doses. Validate in juvenile animal models (e.g., neonatal rats) with telemetric monitoring of GI transit. In pilot trials, employ population PK modeling to account for developmental changes in drug clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone [VANDF]
Reactant of Route 2
Methylnaltrexone [VANDF]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.